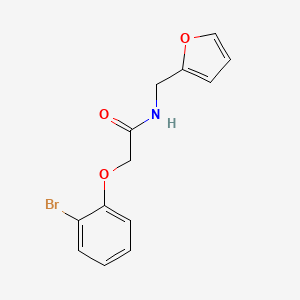

2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetamide derivatives, including compounds like "2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide," are significant in pharmaceutical and material sciences due to their versatile chemical properties and potential biological activities. These compounds are often synthesized for targeted drug design, material development, and the study of their reaction mechanisms and structural characteristics.

Synthesis Analysis

The synthesis of similar compounds, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involves steps like alkylation and nitration under optimized conditions to achieve high yields. Another example, the synthesis of N-Methyl-2-(4-phenoxyphenoxy)acetamide, uses N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate, showing the diversity in synthetic strategies for these molecules (Zhang Da-yang, 2004); (He Xiang-qi, 2007).

Molecular Structure Analysis

Studies on compounds like 2-(2-Formylphenoxy)acetamide have used X-ray diffraction analysis to confirm crystal structures, providing detailed insights into molecular geometries and atomic configurations. Such analyses are crucial for understanding the molecular basis of the compound's reactivity and physical properties (S. Geetha, R. Sribalan, S. Lakshmi, 2023).

Chemical Reactions and Properties

Chemical properties of acetamide derivatives are influenced by the functional groups attached to the acetamide backbone. For example, the presence of bromo, tert-butyl, and nitro groups on phenoxy nucleus can significantly impact a compound's cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Assessment

Chemoselective Acetylation for Antimalarial Drugs : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, indicates a method for synthesizing intermediates potentially related to antimalarial drug synthesis. This process optimization provides a foundation for synthesizing related compounds like "2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide" for various applications (Magadum & Yadav, 2018).

Anticancer and Anti-inflammatory Potential : A study on the synthesis of novel acetamide derivatives, including compounds with phenoxy and bromophenoxy groups, showed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This highlights the potential application of structurally similar compounds in medicinal chemistry for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial Applications

- Newer Schiff Bases and Thiazolidinone Derivatives : The synthesis of derivatives from compounds with bromophenoxy groups and their evaluation for antibacterial and antifungal activities showcase the antimicrobial application potential of such compounds. This research area could be relevant for developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Antioxidant Activities

- Bromophenols as Natural Antioxidants : The isolation of nitrogen-containing bromophenols from marine algae and their potent scavenging activity against DPPH radicals suggest the antioxidant potential of bromophenols. This research underscores the exploration of bromophenoxy compounds for food and pharmaceutical applications as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Eigenschaften

IUPAC Name |

2-(2-bromophenoxy)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c14-11-5-1-2-6-12(11)18-9-13(16)15-8-10-4-3-7-17-10/h1-7H,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEXCWKBYATLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromophenoxy)-N-(furan-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)

![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)

![4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5561380.png)

![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5561397.png)